A Technical Guide to the Synthesis and Application of O-Arylmethyl-Hydroxylamines for Drug Discovery
A Technical Guide to the Synthesis and Application of O-Arylmethyl-Hydroxylamines for Drug Discovery
Introduction: The Versatility of O-Arylmethyl-Hydroxylamines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Among the vast arsenal of chemical motifs available to medicinal chemists, the O-arylmethyl-hydroxylamine scaffold has emerged as a versatile and valuable tool. While a specific Chemical Abstracts Service (CAS) number for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine was not found in a comprehensive search of public databases, this molecule serves as an excellent representative of a class of compounds with significant potential in drug design. This technical guide will provide an in-depth exploration of the synthesis, properties, and applications of O-arylmethyl-hydroxylamines, offering researchers and drug development professionals a practical framework for leveraging this important chemical class.
The core utility of O-arylmethyl-hydroxylamines lies in their ability to act as bioisosteres for other functional groups, to introduce specific steric and electronic properties, and to serve as key intermediates in the synthesis of more complex molecules. The presence of the hydroxylamine moiety, attached to a benzylic carbon, offers a unique combination of hydrogen bonding capabilities and conformational flexibility that can be fine-tuned by substitution on the aromatic ring.
Physicochemical Properties and Structural Considerations
The physicochemical properties of O-arylmethyl-hydroxylamines are significantly influenced by the nature and position of substituents on the aromatic ring. These properties, in turn, dictate the compound's behavior in biological systems, including its solubility, membrane permeability, and metabolic stability.
| Property | General Trend and Influencing Factors |
| Molecular Weight | Directly dependent on the substituents on the aryl ring. |
| Lipophilicity (LogP) | Generally moderate, but can be significantly increased by non-polar substituents on the aryl ring. The methoxy and methyl groups in our representative molecule, O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine, would contribute to its lipophilicity. |
| pKa | The hydroxylamine moiety is basic. The pKa is influenced by the electronic effects of the aryl substituents. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it. |
| Hydrogen Bonding | The -ONH2 group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. |
| Solubility | Generally soluble in organic solvents. Aqueous solubility is variable and can be enhanced by the introduction of polar functional groups or by forming salts. |
General Synthetic Strategies for O-Arylmethyl-Hydroxylamines
The synthesis of O-arylmethyl-hydroxylamines can be approached through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. A common and effective strategy involves a two-step process starting from the corresponding benzylic alcohol.
Protocol: Two-Step Synthesis from a Benzylic Alcohol
This protocol outlines a general procedure for the synthesis of O-arylmethyl-hydroxylamines, using O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine as a conceptual example.
Step 1: Conversion of the Alcohol to a Leaving Group (e.g., a Mesylate)
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Dissolve the Starting Alcohol: Dissolve one equivalent of the corresponding benzyl alcohol (e.g., (2-methoxy-3-methylphenyl)methanol) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the Reaction Mixture: Cool the solution to 0 °C in an ice bath.
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Add a Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
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Add the Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture.
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Monitor the Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench it with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude mesylate.
Step 2: Nucleophilic Substitution with a Protected Hydroxylamine
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Prepare the Nucleophile: In a separate flask, dissolve N-hydroxyphthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
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Add a Base: Add a base, such as potassium carbonate (1.5 equivalents), to deprotonate the N-hydroxyphthalimide.
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Add the Mesylate: Add the crude mesylate from Step 1, dissolved in a minimal amount of DMF, to the N-hydroxyphthalimide solution.
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Heat the Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
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Hydrazinolysis: After the substitution reaction is complete, cool the mixture and add hydrazine hydrate (2-3 equivalents) to cleave the phthalimide protecting group.
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Work-up and Purification: After stirring, the product can be isolated by extraction and purified by column chromatography to yield the desired O-arylmethyl-hydroxylamine.
Caption: General two-step synthesis of O-arylmethyl-hydroxylamines.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of O-arylmethyl-hydroxylamines make them attractive for a variety of applications in drug design.
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Bioisosteric Replacement: The hydroxylamine group can serve as a bioisostere for other functional groups, such as amines or amides. This can lead to improved pharmacokinetic properties, such as increased metabolic stability or altered hydrogen bonding patterns that enhance target binding.
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Modulation of Physicochemical Properties: The introduction of an O-arylmethyl-hydroxylamine moiety can be a strategic way to fine-tune the lipophilicity and polarity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
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Synthetic Intermediates: These compounds are valuable intermediates for the synthesis of a wide range of nitrogen-containing heterocycles and other complex molecules with potential biological activity. They can readily react with carbonyl compounds to form oximes.[2]
Caption: Key applications of O-arylmethyl-hydroxylamines in drug discovery.
Safety and Handling Considerations
As with all hydroxylamine derivatives, O-arylmethyl-hydroxylamines should be handled with care in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[3] Some hydroxylamine derivatives can be irritants or have other toxicological properties. It is crucial to consult the Safety Data Sheet (SDS) for closely related compounds to understand the potential hazards.
Conclusion
While the specific compound O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine may not have a designated CAS number, the broader class of O-arylmethyl-hydroxylamines represents a valuable and versatile platform for medicinal chemists. Their straightforward synthesis, tunable physicochemical properties, and diverse applications in bioisosteric replacement and as synthetic intermediates underscore their importance in the pursuit of novel therapeutics. A thorough understanding of their chemistry and careful handling are essential for successfully incorporating this promising scaffold into drug discovery programs.
References
- [4-(hydroxymethyl)tetrahydro-3-furanyl]methyl}-2-methoxyphenyl β-D-glucopyranoside - mzCloud]()
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